molecular formula C12H8Cl2N2O4S B2800018 2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide CAS No. 380342-48-3

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide

Cat. No.: B2800018
CAS No.: 380342-48-3
M. Wt: 347.17
InChI Key: IMDRFAQPVVSKJD-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitro group, and two chlorine atoms attached to a benzene ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for scientific research and industrial applications.

Mechanism of Action

Target of Action

Sulfonamide derivatives have been reported to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway . This inhibition is considered a prominent mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, leading to a decrease in the production of tetrahydrofolate . This molecule is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA. Therefore, the inhibition of DHFR can lead to a decrease in DNA and RNA synthesis, affecting cell growth and division, particularly in rapidly dividing cells such as cancer cells and microbes.

Result of Action

The inhibition of DHFR by 2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide can lead to a decrease in the synthesis of nucleotides, thereby inhibiting DNA and RNA synthesis . This can result in the inhibition of cell growth and division, which can be particularly effective against rapidly dividing cells such as cancer cells and microbes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of benzene to introduce a nitro group at the desired position.

    Chlorination: The chlorination of the nitrobenzene derivative to introduce chlorine atoms at specific positions.

    Sulfonation: The sulfonation of the chlorinated nitrobenzene to introduce the sulfonamide group.

    Coupling Reaction: The coupling of the sulfonamide derivative with 4-chloroaniline to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the sulfonamide group is oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reaction conditions typically involve elevated temperatures and polar solvents.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in the presence of a suitable solvent.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Reduction: The major product is 2-amino-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide.

    Oxidation: The major product is 2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonic acid.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide

Uniqueness

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the benzene ring, along with the sulfonamide group, makes it particularly versatile for various applications. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)12-7-10(16(17)18)5-6-11(12)14/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDRFAQPVVSKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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